molecular formula C12H7F3O B15068045 2-(Trifluoromethyl)naphthalene-1-carboxaldehyde

2-(Trifluoromethyl)naphthalene-1-carboxaldehyde

Cat. No.: B15068045
M. Wt: 224.18 g/mol
InChI Key: IVIPQKBVXXYEEC-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)naphthalene-1-carboxaldehyde is an organic compound with the molecular formula C12H7F3O. It is a derivative of naphthalene, where a trifluoromethyl group is attached to the second position and a formyl group is attached to the first position of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metalation of 1- and 2-(trifluoromethyl)naphthalenes, which involves single electron-transfer reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)naphthalene-1-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Trifluoromethyl)naphthalene-1-carboxaldehyde is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)naphthalene-1-carboxaldehyde exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)naphthalene-1-carboxaldehyde is unique due to the presence of both the trifluoromethyl and formyl groups on the naphthalene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H7F3O

Molecular Weight

224.18 g/mol

IUPAC Name

2-(trifluoromethyl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H7F3O/c13-12(14,15)11-6-5-8-3-1-2-4-9(8)10(11)7-16/h1-7H

InChI Key

IVIPQKBVXXYEEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)C(F)(F)F

Origin of Product

United States

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